molecular formula C12H19NO3 B8695790 Ethyl 5-hexyloxazole-4-carboxylate

Ethyl 5-hexyloxazole-4-carboxylate

Cat. No.: B8695790
M. Wt: 225.28 g/mol
InChI Key: YQAIQSQYGNPWIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-hexyloxazole-4-carboxylate (CAS 73252-25-2) is a high-purity chemical compound with the molecular formula C12H19NO3 and a molecular weight of 225.28 g/mol . This ester-substituted oxazole derivative is characterized by its structure, which can be represented by the SMILES notation O=C(C1=C(CCCCCC)OC=N1)OCC . Oxazole cores like this one are privileged structures in medicinal chemistry and drug discovery, serving as versatile building blocks for the synthesis of more complex, biologically active molecules . Specifically, substituted oxazole compounds are investigated as key pharmacophores in the development of novel therapeutic agents. Patent literature highlights the significant research value of analogous aryl dihydropyridinone and piperidinone compounds containing oxazole motifs, which have been designed and studied as potent MGAT2 (monoacylglycerol acyltransferase 2) inhibitors . This class of inhibitors is a promising target for the treatment of metabolic disorders, including obesity, type 2 diabetes, and dyslipidemia . As such, this compound provides researchers with a valuable and flexible intermediate for constructing compound libraries aimed at exploring new chemical space and optimizing activity in drug discovery programs. The compound is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

ethyl 5-hexyl-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C12H19NO3/c1-3-5-6-7-8-10-11(13-9-16-10)12(14)15-4-2/h9H,3-8H2,1-2H3

InChI Key

YQAIQSQYGNPWIZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(N=CO1)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Analogous Compounds

Structural and Functional Group Variations

The table below summarizes key structural features and properties of ethyl 5-hexyloxazole-4-carboxylate and its analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Hexyl (5), Ethyl ester (4) C₁₂H₁₉NO₃ 225.29 (calculated) Hypothesized lipophilicity due to hexyl chain
Ethyl 5-methylisoxazole-4-carboxylate Methyl (5), Ethyl ester (4) C₇H₉NO₃ 155.15 Antimicrobial activity
Ethyl 4-methyloxazole-5-carboxylate Methyl (4), Ethyl ester (5) C₇H₉NO₃ 155.15 Intermediate in organic synthesis
Ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate 4-Hydroxyphenyl (5), Ethyl ester (4) C₁₂H₁₁NO₄ 233.22 Potential antioxidant/pharmacological use
Ethyl 2-hydroxy-4-methyloxazole-5-carboxylate Hydroxy (2), Methyl (4), Ethyl ester (5) C₇H₉NO₄ 171.15 High polarity due to hydroxyl group
Key Observations:
  • Steric and Electronic Effects : Methyl groups (e.g., in ethyl 5-methylisoxazole-4-carboxylate) reduce steric hindrance compared to bulkier substituents like hexyl or hydroxyphenyl, favoring synthetic accessibility .
  • Functional Group Impact : Hydroxyl groups (e.g., in ethyl 2-hydroxy-4-methyloxazole-5-carboxylate) increase polarity and hydrogen-bonding capacity, affecting solubility and reactivity .

Q & A

Basic Questions

Q. What are the standard synthetic routes for Ethyl 5-hexyloxazole-4-carboxylate, and how can reaction conditions be optimized for yield?

  • Methodology : this compound can be synthesized via regiocontrolled halogenation and palladium-catalyzed cross-coupling reactions. For example, ethyl 2-chlorooxazole-4-carboxylate derivatives (analogous structures) are synthesized using Suzuki-Miyaura coupling with hexyl boronic acids. Optimization involves:

  • Catalyst selection (e.g., Pd(PPh₃)₄) and ligand ratios.
  • Solvent systems (e.g., DMF or THF) and temperature control (60–100°C).
  • Monitoring reaction progress via TLC or HPLC to minimize byproducts. Yield improvements (30–70%) are achieved by iterative adjustments to stoichiometry and inert atmosphere conditions .

Q. How do spectroscopic techniques (NMR, IR, MS) and X-ray crystallography complement each other in confirming the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assigns proton environments (e.g., hexyl chain integration at δ 0.8–1.5 ppm) and carbonyl signals (δ 160–170 ppm).
  • IR Spectroscopy : Confirms ester C=O stretching (~1740 cm⁻¹) and oxazole ring vibrations (~1600 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography : Resolves bond lengths (e.g., C-O ester ~1.34 Å) and dihedral angles (e.g., hexyl chain orientation relative to the oxazole ring). SHELX software refines crystallographic data to resolve disorder or twinning .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodology :

  • Storage : Refrigerated (2–8°C), sealed containers to prevent hydrolysis.
  • PPE : Nitrile gloves, chemical goggles, and flame-retardant lab coats.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid inhalation using fume hoods .

Advanced Questions

Q. In palladium-mediated cross-coupling reactions, how do catalyst/ligand systems influence regioselectivity and functional group compatibility for this compound derivatives?

  • Methodology :

  • Catalyst-Ligand Pairing : Pd(OAc)₂ with XPhos ligands enhances coupling efficiency for sterically hindered substrates (e.g., hexyl groups).
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states, improving regioselectivity for C5-substitution over C2.
  • Functional Group Tolerance : Ester groups remain intact under mild conditions (pH 7–9), while halides (Cl, Br) undergo selective coupling .

Q. How can computational modeling (DFT) and experimental data resolve contradictions in electronic properties or reactivity predictions for this compound?

  • Methodology :

  • DFT Calculations : Simulate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. Compare with experimental Hammett σ values from substituent effects.
  • Contradiction Analysis : If NMR suggests electron-withdrawing effects but IR indicates conjugation, re-examine solvent polarity or hydrogen bonding using MD simulations. Cross-validate with X-ray charge density maps .

Q. What crystallographic refinement strategies in SHELX are critical for resolving disorder in the hexyl chain of this compound?

  • Methodology :

  • Twinning Refinement : Use TWIN/BASF commands in SHELXL to model rotational pseudosymmetry.
  • Disordered Chains : Apply PART/SUMP restraints to maintain bond lengths/angles in flexible hexyl groups.
  • Validation Tools : Check Rint (<5%) and Flack parameter (±0.01) using PLATON .

Q. How do steric effects of the hexyl group impact the compound’s derivatization potential in multicomponent reactions (e.g., Ugi or Passerini)?

  • Methodology :

  • Steric Hindrance : Bulkier hexyl groups reduce nucleophilic attack at C4. Use bulky isocyanides (e.g., tert-butyl) to balance reactivity.
  • Solvent Optimization : Low-polarity solvents (e.g., toluene) minimize aggregation, improving yields in Ugi reactions (45–65%).
  • Kinetic Studies : Monitor reaction half-life (t₁/₂) via in situ IR to adjust reagent addition rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.